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Compound of Interest

Compound Name:
(1-Methylcyclohexyl)methanamine

hydrochloride

CAS No.: 1082650-61-0

Cat. No.: B1445693

Get Quote

Technical Monograph: (1-
Methylcyclohexyl)methanamine
Structural Dynamics, Synthetic Pathways, and Medicinal
Utility
Executive Summary & Chemical Identity
(1-Methylcyclohexyl)methanamine (CAS: 3913-98-2) is a specialized aliphatic amine

characterized by a gem-disubstituted quaternary carbon at the C1 position of a cyclohexane

ring. Structurally, it represents a "neopentyl-like" amine scaffold, offering a unique combination

of steric bulk, lipophilicity, and metabolic stability.

In drug discovery, this moiety serves as a critical bioisostere for the tert-butyl group or the

phenyl ring (as seen in phentermine), providing a saturated, non-aromatic alternative that

modulates solubility and receptor fit without the
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-stacking interactions of aryl groups.

Chemical Profile
Property Data Note

IUPAC Name

(1-

Methylcyclohexyl)methanamin

e

Preferred IUPAC

CAS Number 3913-98-2

Molecular Formula

Molecular Weight 127.23 g/mol

Structure

Cyclohexane ring with -CH

and -CH

NH

at C1

Quaternary C1 center

Predicted Boiling Point 175–185 °C Based on C8 homologues

pKa (Conjugate Acid) ~10.5 Typical for primary alkylamines

LogP (Predicted) ~2.1 Moderate Lipophilicity

Appearance Colorless liquid Amine odor

Structural Analysis & Steric Dynamics
The defining feature of (1-methylcyclohexyl)methanamine is the quaternary carbon at the ring

junction. This creates significant steric constraints that dictate both its chemical reactivity and

pharmacological binding.

Conformational Locking
Unlike monosubstituted cyclohexanes, which flip between axial and equatorial conformers, the

1,1-disubstitution forces a preference.

A-Value Competition: The -CH
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NH

group is sterically larger than the -CH

group.

Preferred Conformation: The bulkier -CH

NH

group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions,
locking the methyl group in the axial position.

Pharmacological Implication: This "conformational lock" provides a rigid vector for the amine

group, reducing the entropic penalty upon binding to a protein target.

The "Neopentyl" Effect
The amine nitrogen is attached to a primary carbon (

), which is attached to a quaternary carbon (

).

Nucleophilicity: The nitrogen remains nucleophilic and basic.

Electrophilic Attack: Reactions occurring at the

-carbon (e.g., if one were to convert the amine to a leaving group for displacement) are
severely retarded by the

-quaternary center (neopentyl effect), making this scaffold highly resistant to metabolic
degradation via

-oxidation.

Synthetic Methodologies
The synthesis of (1-methylcyclohexyl)methanamine requires constructing the quaternary center

before the amine reduction. The most robust pathway involves the

-alkylation of cyclohexanecarbonitrile followed by reduction.
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Pathway A: Nitrile Alkylation & Reduction
(Recommended)
This route is preferred for its scalability and the availability of cheap starting materials.

Step 1:

-Methylation of Cyclohexanecarbonitrile
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.

Mechanism: Deprotonation of the

-proton generates a tertiary carbanion, which attacks MeI.

Protocol:

Cool THF solution of LDA (1.1 equiv) to -78 °C.

Add cyclohexanecarbonitrile dropwise. Stir 1h to form the anion.

Add MeI (1.2 equiv) slowly.

Warm to RT. Quench with

.

Yield: >90% of 1-methylcyclohexanecarbonitrile (CAS 62718-34-7).

Step 2: Reduction to Amine
Reagents:

(Lithium Aluminum Hydride), THF or

.

Protocol:

Suspend
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(2.0 equiv) in dry THF under Argon.

Add 1-methylcyclohexanecarbonitrile dropwise at 0 °C (exothermic).

Reflux for 4–12 hours to ensure complete reduction of the sterically hindered nitrile.

Workup (Fieser Method): Cool to 0 °C. Add water (

mL), 15% NaOH (

mL), water (

mL). Filter the granular precipitate.

Purification: Distillation or conversion to HCl salt.

Pathway B: Visualization

Step 1: Quaternary Center Formation
Step 2: Nitrile Reduction

Cyclohexanecarbonitrile
(CAS 766-05-2)

1-Methylcyclohexanecarbonitrile
(CAS 62718-34-7)

1. LDA, THF, -78°C
2. MeI (1-Methylcyclohexyl)methanamine

(CAS 3913-98-2)

LiAlH4, THF
Reflux

Click to download full resolution via product page

Caption: Two-step synthesis via nitrile alkylation and reduction, establishing the quaternary

carbon prior to amine formation.

Reactivity & Derivatization
Researchers utilizing this amine must account for the steric bulk of the cyclohexane ring

adjacent to the methylene group.

Nucleophilicity & Amide Coupling
While the nitrogen is primary, the adjacent quaternary center reduces the rate of nucleophilic

attack compared to linear amines (e.g.,
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-octylamine).

Coupling Reagents: When coupling with carboxylic acids, use highly active coupling agents

like HATU or COMU rather than EDC/NHS to overcome the steric barrier.

Acylation: Reaction with acid chlorides proceeds smoothly in the presence of

or DIPEA.

C(sp3)-H Activation Substrate
Recent studies in organometallic chemistry (e.g., ChemRxiv, 2019) have used derivatives of

this amine (specifically picolinamides) as substrates for Palladium-catalyzed C-H activation.

Target: The methyl group at C1.[1][2][3]

Mechanism: The amine acts as a directing group (via a removable auxiliary), allowing Pd to

activate the

-methyl C-H bond, enabling the synthesis of complex spiro-cycles or fused ring systems.

Medicinal Chemistry Applications
(1-Methylcyclohexyl)methanamine is a valuable "fragment" in modern drug design, often used

to replace:

Adamantane groups: It retains the lipophilic bulk of adamantane (e.g., in rimantadine

analogs) but with lower molecular weight and different metabolic properties.

Phentermine analogs: It represents the saturated, non-aromatic bioisostere of the

phentermine scaffold (

-dimethylphenethylamine), potentially retaining CNS activity (e.g., NET/DAT transport
inhibition) while altering receptor selectivity.

Steric Shielding: The motif is used to protect adjacent functional groups (like amides) from

proteolytic cleavage due to the steric shadow cast by the cyclohexane ring.

Comparative Pharmacophore Analysis
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Feature Phentermine (Aryl)
(1-
Methylcyclohexyl)methana
mine (Alkyl)

Geometry Planar Phenyl Ring Chair Cyclohexane (3D)

Electronic -electron rich -only (Lipophilic)

Metabolism Para-hydroxylation possible Resistant to ring oxidation

Flexibility Rotatable C-C bond Rigidified by ring

Safety & Handling
Hazards: Corrosive (Skin/Eye damage), Flammable liquid.

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

(carbamate formation).

PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.beilstein-journals.org%2Fbjoc%2Farticles%2F9%2F267
https://www.benchchem.com/product/b1445693?utm_src=pdf-custom-synthesis#bc-rfq
http://chemchart.com/-4-aminomethyl-cyclohexyl-methanol-detail.html
http://chemchart.com/-4-aminomethyl-cyclohexyl-methanol-detail.html
https://patents.google.com/patent/CA2963639A1/en
https://patents.google.com/patent/CA2963639A1/en
https://www.chemsynthesis.com/organic-building-blocks/nitriles/page-4.html
https://www.benchchem.com/product/b1445693/docs#1-methyl-1-cyclohexanemethanamine-chemical-properties
https://www.benchchem.com/product/b1445693/docs#1-methyl-1-cyclohexanemethanamine-chemical-properties
https://www.benchchem.com/product/b1445693/docs#1-methyl-1-cyclohexanemethanamine-chemical-properties
https://www.benchchem.com/product/b1445693/docs#1-methyl-1-cyclohexanemethanamine-chemical-properties
https://www.benchchem.com/product/b1445693?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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